molecular formula C20H20F3N3O3S B12236095 2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12236095
M. Wt: 439.5 g/mol
InChI Key: SPQKDXGODULETL-UHFFFAOYSA-N
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Description

2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a methanesulfonylbenzoyl group, an octahydropyrrolo[3,4-c]pyrrol core, and a trifluoromethylpyridine moiety

Preparation Methods

The synthesis of 2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often begins with the preparation of the octahydropyrrolo[3,4-c]pyrrol core, followed by the introduction of the methanesulfonylbenzoyl group and the trifluoromethylpyridine moiety. Key steps in the synthesis may include:

    Formation of the Octahydropyrrolo[3,4-c]pyrrol Core: This step involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.

    Introduction of the Methanesulfonylbenzoyl Group: This step typically involves sulfonylation reactions using methanesulfonyl chloride and a suitable base.

    Attachment of the Trifluoromethylpyridine Moiety: This step may involve nucleophilic substitution reactions using trifluoromethylpyridine derivatives and appropriate catalysts.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new industrial processes and products, particularly in the fields of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interactions with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole: This compound shares the methanesulfonylbenzoyl and octahydropyrrolo[3,4-c]pyrrol core but differs in the presence of a benzodiazole moiety instead of a trifluoromethylpyridine group.

    5-(2-(5-Arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone: This compound has a similar octahydropyrrolo[3,4-c]pyrrol core but features an arylhexahydropyrrolo group and a butyrolactone moiety.

Properties

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

(2-methylsulfonylphenyl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H20F3N3O3S/c1-30(28,29)17-5-3-2-4-16(17)19(27)26-11-13-9-25(10-14(13)12-26)18-7-6-15(8-24-18)20(21,22)23/h2-8,13-14H,9-12H2,1H3

InChI Key

SPQKDXGODULETL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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